BenchChemオンラインストアへようこそ!

4-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester

ADME Physicochemical Properties SwissADME

Strategically source 4-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester to accelerate your medicinal chemistry or agrochemical lead optimization. This para-substituted oxadiazolone methyl ester (MW 220.18) is a protected intermediate with superior lipophilicity and membrane permeability compared to its free carboxylic acid analog, making it an ideal prodrug scaffold for programs targeting nonsense mutation suppression, DGAT1 inhibition, and Factor XIa inhibition. The methyl ester handle enables modular late-stage diversification via amide bond formation or controlled hydrolysis. Secure lot-specific purity verification for reproducible structure-activity relationship (SAR) studies.

Molecular Formula C10H8N2O4
Molecular Weight 220.18 g/mol
CAS No. 281234-03-5
Cat. No. B6317478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester
CAS281234-03-5
Molecular FormulaC10H8N2O4
Molecular Weight220.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C2=NOC(=O)N2
InChIInChI=1S/C10H8N2O4/c1-15-9(13)7-4-2-6(3-5-7)8-11-10(14)16-12-8/h2-5H,1H3,(H,11,12,14)
InChIKeyNMXQVFHRVGCYBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic Acid Methyl Ester (CAS 281234-03-5): Core Chemical Identity and Procurement Context


4-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester (CAS 281234-03-5) is a heterocyclic compound belonging to the 1,2,4-oxadiazol-5-one class, with a molecular formula of C10H8N2O4 and a molecular weight of 220.18 g/mol . As the methyl ester derivative of 4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid (CAS 189365-92-2), this compound serves as both a protected synthetic intermediate and a potential prodrug scaffold in medicinal chemistry programs targeting nonsense mutation suppression, DGAT1 inhibition, and Factor XIa inhibition [1].

Why Generic 1,2,4-Oxadiazole Analogs Cannot Replace 4-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic Acid Methyl Ester in Critical Applications


The 1,2,4-oxadiazol-5-one scaffold is shared across numerous bioactive compounds, but substitution pattern, regioisomerism, and the carboxylic acid oxidation state fundamentally alter pharmacokinetic and synthetic properties. The 4-substituted regioisomer (para) differs from the 2-substituted (ortho) variant in steric and electronic properties that influence target binding [1]. Critically, the methyl ester form provides distinct advantages over the free carboxylic acid in terms of lipophilicity and membrane permeability, with computational studies demonstrating that esterification reduces topological polar surface area (TPSA) by approximately 11 Ų and increases logP, affecting absorption and distribution profiles [2]. These differences cannot be recapitulated by substituting the free acid or a different regioisomer without altering downstream biological outcomes.

Quantitative Differentiation Evidence for 4-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic Acid Methyl Ester Versus Closest Analogs


Methyl Ester vs. Free Carboxylic Acid: Lipophilicity and Topological Polar Surface Area Comparison

In an in silico SwissADME analysis of 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid derivatives, the transition from the free carboxylic acid to its methyl ester consistently increased lipophilicity and decreased topological polar surface area (TPSA) by an average of 11 Ų across all investigated structural subtypes [1]. For the 4-substituted regioisomer, the commercially reported logP of the free acid (CAS 189365-92-2) ranges from 0.728 to 1.122, with a PSA of 96.19 Ų, while the methyl ester (CAS 281234-03-5) is expected to exhibit higher logP and proportionally lower TPSA based on the established class trend [1].

ADME Physicochemical Properties SwissADME

Synthetic Intermediate Advantage: Methyl Ester as a Traceless Protecting Group in Multi-Step Oxadiazole Syntheses

Patent JP2014193896A (assigned to PTC Therapeutics) explicitly describes a process for preparing 1,2,4-oxadiazole benzoic acids wherein the synthesis begins with a cyanobenzoic acid methyl ester, which undergoes cyclization with hydroxylamine, acylation, and condensation, followed by hydrolysis of the methyl ester to liberate the free carboxylic acid [1]. This demonstrates that the methyl ester form is the required protected intermediate for regioselective oxadiazolone ring formation, whereas the free acid would be incompatible with the acylation and condensation steps without additional protection/deprotection sequences.

Synthetic Chemistry Process Chemistry Prodrug Design

Regioisomeric Differentiation: 4-Substituted (Para) vs. 2-Substituted (Ortho) Oxadiazolone Benzoic Acid Derivatives

The 2-substituted oxadiazolone benzoic acid scaffold is the focus of Azilsartan analog development and SwissADME profiling, while the 4-substituted (para) isomer represented by CAS 281234-03-5 and its free acid analog have been independently investigated in nonsense mutation suppression patents by PTC Therapeutics (US6992096B2, EP2068871A1) [1][2]. The para substitution pattern positions the oxadiazolone ring at a different geometry relative to the benzoic acid moiety, which affects molecular recognition at biological targets and intermolecular interactions in crystal engineering. The 4-substitution pattern is specifically claimed in distinct patent families from the 2-substituted analogs, indicating non-overlapping intellectual property and biological activity profiles [1].

Regioisomerism Structure-Activity Relationship Drug Design

Molecular Weight and LogP Differentiation: Impact on Drug-Likeness and CNS Penetration Predictions

The methyl ester (MW = 220.18 g/mol) possesses a molecular weight 14.03 Da higher than the free acid (MW = 206.15 g/mol) . While both compounds satisfy Lipinski's Rule of Five criteria, the SwissADME class-level study on oxadiazolone benzoic acid derivatives concluded that the studied compounds (both acids and esters) are predicted to be suitable for intestinal absorption but incapable of crossing the blood-brain barrier [1]. The methyl ester's increased lipophilicity may marginally improve passive membrane permeability without conferring CNS penetration, a profile desirable for peripherally restricted therapeutic agents targeting metabolic, cardiovascular, or nonsense mutation-related disorders [1].

Drug-likeness Blood-Brain Barrier Physicochemical Profiling

Optimal Research and Industrial Application Scenarios for 4-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic Acid Methyl Ester (CAS 281234-03-5)


Nonsense Mutation Suppression Drug Discovery (PTC Therapeutics Patent Family)

The 4-substituted oxadiazolone scaffold is a core chemotype in PTC Therapeutics' patent estate (US6992096B2, EP2068871A1) for the treatment of genetic diseases caused by premature stop codons, including Duchenne muscular dystrophy and cystic fibrosis [1]. The methyl ester form serves as a key building block for preparing diverse 1,2,4-oxadiazole benzoic acid analogs by enabling modular acylation and condensation chemistry prior to final hydrolysis to the active carboxylate species [2].

Factor XIa Inhibitor Development for Anticoagulant Therapy

Patent literature identifies 1,2,4-oxadiazol-5-one derivatives incorporating the 4-substituted benzoic acid scaffold as selective Factor XIa inhibitors, a promising target for safer anticoagulation with reduced bleeding risk compared to current standard-of-care [1]. The methyl ester provides a synthetic handle for late-stage diversification via amide bond formation or hydrolysis-dependent prodrug strategies.

DGAT1 Inhibitor Medicinal Chemistry for Metabolic Disease

Oxadiazole-containing heteroaryl analogs of biaryl ureas have been explored as DGAT1 inhibitors for the treatment of obesity and type II diabetes [1]. The 4-substituted oxadiazolone benzoic acid methyl ester offers a conformationally constrained scaffold that can replace metabolically labile ester functionalities in lead compounds, potentially improving metabolic stability while maintaining potency at DGAT1.

Plant Growth Regulant and Agrochemical Intermediate Preparation

Historical patent literature (US4135910A) establishes that oxadiazol-3-yl-benzoates exhibit plant growth regulant activity, with methyl esters specifically exemplified as synthetic precursors to active herbicidal and growth-regulating agents [1]. The methyl ester form is directly compatible with the o-methoxycarbonylbenzohydroxamoyl chloride route to 1,2,4-oxadiazoles, facilitating agrochemical lead generation programs.

Quote Request

Request a Quote for 4-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.